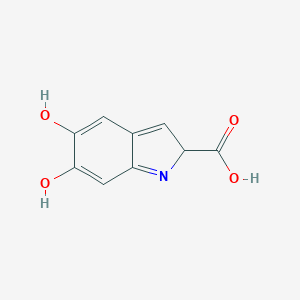
4-Aminophenylalanine anilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenylalanine anilide, also known as 4-APAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a derivative of phenylalanine, an amino acid that is essential for the synthesis of proteins in the body. 4-APAA is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 4-Aminophenylalanine anilide involves blocking the potassium channels in nerve fibers, leading to an increase in the duration of the action potential. This results in improved conduction of nerve impulses in damaged nerve fibers.
Biochemical and physiological effects:
4-Aminophenylalanine anilide has been shown to improve motor function in animal models of neurological disorders. It has also been shown to increase the release of dopamine in the brain, leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Aminophenylalanine anilide in lab experiments include its ability to enhance the conduction of nerve impulses in damaged nerve fibers, leading to improved motor function. However, its limitations include the potential for toxicity at high doses, as well as the need for further research to determine its safety and efficacy in humans.
Orientations Futures
Future research on 4-Aminophenylalanine anilide should focus on its potential applications in the treatment of neurological disorders in humans. This includes conducting clinical trials to determine its safety and efficacy, as well as investigating its potential use in combination with other drugs for improved therapeutic outcomes. Additionally, research should be conducted to determine the optimal dosage and duration of treatment with 4-Aminophenylalanine anilide.
Méthodes De Synthèse
The synthesis of 4-Aminophenylalanine anilide involves the reaction of aniline with 4-nitrophenylalanine, followed by reduction of the nitro group to an amino group. The resulting compound is then acetylated to form 4-Aminophenylalanine anilide.
Applications De Recherche Scientifique
4-Aminophenylalanine anilide has been studied extensively for its potential applications in the treatment of neurological disorders such as multiple sclerosis, spinal cord injury, and epilepsy. It has been shown to enhance the conduction of nerve impulses in damaged nerve fibers, leading to improved motor function.
Propriétés
Numéro CAS |
131025-31-5 |
|---|---|
Nom du produit |
4-Aminophenylalanine anilide |
Formule moléculaire |
C4H5ClN2O2S |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-amino-3-(4-aminophenyl)-N-phenylpropanamide |
InChI |
InChI=1S/C15H17N3O/c16-12-8-6-11(7-9-12)10-14(17)15(19)18-13-4-2-1-3-5-13/h1-9,14H,10,16-17H2,(H,18,19) |
Clé InChI |
JYPGHPQGUWAALI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)N)N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)N)N |
Synonymes |
4-aminophenylalanine anilide L-para-aminophenylalanine anilide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)

![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)

![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)


![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)